Pentaerythrityl Tetrastearate
Description
Historical Context of Polyol Ester Research
The investigation into polyol esters, the broader class of compounds to which Pentaerythritol (B129877) Tetrastearate belongs, has its roots in the quest for high-performance lubricants. Historically, mineral oil-based lubricants dominated the market; however, their limitations in terms of thermal stability and biodegradability spurred research into synthetic alternatives. researchgate.net Polyol esters emerged as a promising solution due to their superior thermal and oxidative stability. researchgate.netresearchgate.net Early research focused on their application in demanding environments, such as aviation lubricants, where high-temperature performance is critical. lcycic.com The development of polyol esters from various vegetable oils also marked a significant step towards creating more sustainable and environmentally friendly lubricants. tribology.rs
Evolution of Pentaerythritol Ester Applications in Advanced Materials Science
The unique properties of pentaerythritol esters, particularly Pentaerythritol Tetrastearate (PETS), have led to their expanded use beyond traditional lubrication. In the realm of advanced materials science, PETS has become a key additive in the polymer industry. emeryoleo.comsainuowax.com It functions as an effective internal and external lubricant during polymer processing, reducing friction and improving flow properties, which is particularly beneficial for engineering plastics like polycarbonate (PC) and its alloys. emeryoleo.comsainuowax.comspecialchem.com
Furthermore, PETS is recognized for its role as a mold release agent, facilitating the easy removal of plastic parts from molds, even those with intricate geometries. emeryoleo.com Its low volatility and excellent thermal stability ensure minimal degradation during high-temperature processing, preserving the integrity and transparency of the final polymer product. emeryoleo.comnbinno.com Research has also explored the use of pentaerythritol esters in creating more durable and flexible materials. For instance, the modification of hydroxyl-terminated polybutadiene (B167195) (HTPB) with pentaerythritol ester of rosin (B192284) has been shown to enhance the mechanical properties of the resulting polyurethane, leading to increased elongation at break and tensile toughness. acs.orgnih.gov
Current Research Landscape and Future Directions for Pentaerythritol Tetrastearate
The current research on Pentaerythritol Tetrastearate is highly active and diverse, with a significant focus on optimizing its performance in various applications and exploring new functionalities. A key area of investigation is its application as a phase change material (PCM) for thermal energy storage. ntnu.nonih.govnih.gov PCMs can store and release large amounts of thermal energy during phase transitions, making them valuable for applications in thermal management and energy conservation. The solid-solid phase transition of pentaerythritol, the precursor to PETS, has been studied for its potential in latent heat storage. ntnu.no
Future research is expected to focus on several key areas:
Enhancing Thermal Properties: Improving the thermal conductivity and energy storage density of PETS-based PCMs.
Biodegradable Lubricants: Further development of PETS formulations derived from renewable resources to create high-performance, environmentally friendly lubricants. tribology.rs
Multifunctional Polymer Additives: Exploring the synergistic effects of PETS with other additives to create polymers with enhanced mechanical, thermal, and processing properties.
Advanced Coatings: Investigating the use of pentaerythritol esters in the formulation of advanced coatings with improved durability and stability. lcycic.com
The continuous drive for sustainable and high-performance materials will undoubtedly fuel further research into the synthesis and application of Pentaerythritol Tetrastearate. marketmonitorglobal.com
Interdisciplinary Significance of Pentaerythritol Tetrastearate in Chemical Sciences and Engineering
The importance of Pentaerythritol Tetrastearate extends across multiple disciplines, highlighting its interdisciplinary significance.
In Chemical Sciences:
Organic Synthesis: The synthesis of PETS via esterification of pentaerythritol and stearic acid is a classic example of organic synthesis with industrial relevance. specialchem.compatsnap.comgoogle.com Research in this area focuses on developing more efficient and environmentally friendly catalytic processes.
Polymer Chemistry: PETS plays a crucial role as a processing aid and performance modifier in polymer chemistry, influencing the rheological and mechanical properties of various polymers. emeryoleo.comsainuowax.com
Analytical Chemistry: Techniques like factor analysis of vibrational spectroscopy are employed to study the complex phase transitions and conformational changes of PETS. acs.orgchempedia.info
In Engineering:
Materials Engineering: PETS is a key component in the formulation of advanced materials, including high-performance plastics, lubricants, and thermal energy storage systems. nimbasia.comemeryoleo.comntnu.no
Chemical Engineering: The industrial production of PETS involves principles of chemical engineering, including reaction kinetics, reactor design, and separation processes. patsnap.com
Mechanical Engineering: The tribological properties of PETS are of great interest in mechanical engineering for reducing friction and wear in machinery. nimbasia.comtandfonline.com
The collaborative efforts between chemists and engineers are crucial for unlocking the full potential of Pentaerythritol Tetrastearate and driving innovation in various technological fields. appleacademicpress.com
Data Tables
Table 1: General Properties of Pentaerythritol Tetrastearate
| Property | Value |
| Chemical Formula | C₇₇H₁₄₈O₈ specialchem.com |
| Appearance | White, waxy solid/powder nbinno.comconnectchemicals.com |
| Melting Point | 60°C - 66°C specialchem.com |
| Boiling Point | 261°C specialchem.com |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform (B151607) ontosight.aijiangdingchem.com |
Table 2: Key Applications and Functions of Pentaerythritol Tetrastearate
| Application Area | Function |
| Plastics and Polymers | Internal and external lubricant, mold release agent, processing aid, thermal stabilizer nimbasia.comemeryoleo.comconnectchemicals.com |
| Lubricants and Greases | Lubricant, anti-wear agent, viscosity modifier nimbasia.comnbinno.com |
| Cosmetics and Personal Care | Thickener, emulsifier, emollient, stabilizer specialchem.comconnectchemicals.comconnectchemicals.com |
| Metalworking Fluids | Lubricant, anti-wear agent sainuowax.comnbinno.comconnectchemicals.com |
| Coatings and Inks | Improves finish and durability nimbasia.com |
Structure
2D Structure
Properties
IUPAC Name |
[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWAZCWKSMKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026944 | |
| Record name | Pentaerythrityl tetraoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
115-83-3 | |
| Record name | Pentaerythrityl tetrastearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentaerythrityl tetrastearate | |
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| Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythrityl tetraoctanoate | |
| Source | EPA DSSTox | |
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| Record name | Pentaerythritol tetrastearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.737 | |
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| Record name | PENTAERYTHRITYL TETRASTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q3DZS0EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Kinetics of Pentaerythritol Tetrastearate
Esterification Pathways for Pentaerythritol (B129877) Tetrastearate Synthesis
The fundamental reaction for producing PETS is the esterification of the four hydroxyl groups of pentaerythritol with the carboxyl group of stearic acid. This process can be achieved through several pathways, including traditional acid catalysis, biocatalytic routes, and emerging green chemistry approaches.
Acid-catalyzed esterification is a conventional and widely used method for synthesizing PETS. patsnap.com The reaction is typically performed at high temperatures to facilitate the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester. google.comajgreenchem.com
Common homogeneous acid catalysts include p-toluenesulfonic acid, sulfuric acid, and methane (B114726) sulfonic acid. patsnap.comajgreenchem.com Basic catalysts like sodium hydroxide (B78521) have also been employed. patsnap.com The mechanism involves the protonation of the carbonyl oxygen of stearic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of pentaerythritol, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the ester and regenerates the catalyst.
Heterogeneous catalysts, such as zinc oxide, have also been utilized. google.com These solid catalysts offer the advantage of easier separation from the reaction mixture, simplifying the purification process. google.com Organometallic catalysts, like organotin compounds, have been shown to yield high fatty acid conversion and selectivity towards tetraesters. nih.gov
Optimization of this process involves managing the removal of the catalyst and excess fatty acid post-reaction. Traditional methods often require alkali washing or pickling, which can lead to emulsification and product loss, generating significant wastewater. patsnap.comgoogle.com
Enzymatic synthesis of esters, often utilizing lipases, is a cornerstone of biocatalysis. mdpi.com However, this approach presents challenges for the synthesis of pentaerythritol esters due to the high reaction temperatures required. semanticscholar.org The high melting point of pentaerythritol (260.5 °C) makes many enzymes unsuitable for the reaction conditions. semanticscholar.orgwikipedia.org
Kinetic studies on the reverse reaction, the hydrolysis of pentaerythritol tetrastearate by the lipase (B570770) CALB, have been conducted. mdpi.com The data indicated that the hydrolysis follows non-Michaelis-Menten kinetics, suggesting a complex interaction between the enzyme and the substrate. mdpi.com This complexity, combined with the thermal stability limitations of enzymes, makes enzymatic esterification for PETS synthesis a less common route compared to chemical catalysis. semanticscholar.org
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste and using less hazardous substances. ijpsjournal.comjddhs.comnih.gov In the context of PETS synthesis, this involves developing catalyst systems that are more environmentally friendly and can be easily recycled.
One approach involves the use of reusable heterogeneous catalysts. Supported composite acid catalysts, for instance, can replace traditional inorganic and organic acids. patsnap.com These catalysts exhibit high acidity and catalytic activity, which can improve esterification efficiency and shorten reaction times. patsnap.com Their solid nature allows for easy recovery and reuse, making the process more economical and sustainable. patsnap.com
Another green approach focuses on optimizing reaction conditions to reduce energy consumption and by-product formation. ijpsjournal.com While a completely catalyst-free synthesis at industrial scale is challenging due to the high activation energy of esterification, research continues to explore methods that minimize catalyst load or use non-toxic, recyclable catalysts. google.com
Advanced Reaction Engineering for Enhanced Pentaerythritol Tetrastearate Yield and Purity
Reaction engineering principles are applied to optimize the industrial production of PETS, focusing on maximizing yield and purity while minimizing costs. Key parameters include temperature, pressure, molar ratios of reactants, and the choice between batch and continuous processing.
The efficiency of PETS synthesis is highly sensitive to reaction conditions. Temperature, pressure, and the molar ratio of stearic acid to pentaerythritol are critical variables that must be carefully controlled.
Temperature: The reaction is typically conducted at elevated temperatures, often between 150°C and 260°C. google.com One study on a similar pentaerythritol tetraester found an optimal temperature of 160°C, as higher temperatures could lead to evaporation of reactants and sublimation of pentaerythritol, resulting in lower yields. semanticscholar.orgresearchgate.net Another process describes a multi-step heating process, with temperatures ranging from 115°C to 165°C. patsnap.com
Pressure: A vacuum is often applied during the reaction to facilitate the removal of water, which is a byproduct. semanticscholar.org This shifts the reaction equilibrium towards the product side, increasing the conversion rate. Optimal vacuum pressure can vary; one study identified 10 mbar as ideal for their system, while another patent details a process where the negative pressure is incrementally increased from 0.01-0.03 mpa to 0.06-0.09 mpa. patsnap.comsemanticscholar.org
Molar Ratio: The stoichiometric molar ratio of stearic acid to pentaerythritol is 4:1. However, an excess of the fatty acid is often used to drive the reaction forward. semanticscholar.org Research on a similar tetraester showed that a molar ratio of 4.5:1 produced the highest yield of the tetraester (35.2%), while both stoichiometric (4:1) and higher excess ratios (4.75:1) resulted in significantly lower yields. semanticscholar.org Other methods suggest a weight ratio of pentaerythritol to stearic acid between 1:5 and 1:8. google.comsmolecule.com
The following table summarizes the impact of molar ratio on the yield of a pentaerythritol tetraester, as found in one study. semanticscholar.org
| Molar Ratio (POME:PE) | PE Tetraester Yield (%) |
|---|---|
| 4.00:1 | 5.0 |
| 4.25:1 | 19.1 |
| 4.50:1 | 35.2 |
| 4.75:1 | 13.9 |
| 5.00:1 | 21.2 |
The following table shows the effect of reaction temperature on the yield of the same pentaerythritol tetraester after one hour of reaction. researchgate.net
| Temperature (°C) | PE Tetraester Yield (%) |
|---|---|
| 140 | 13.4 |
| 150 | 24.0 |
| 160 | 28.5 |
| 170 | 20.9 |
The industrial production of chemicals like PETS can be carried out using either batch or continuous processing. The choice between these two methods depends on various factors, including production volume, product variety, and economic considerations. genesisps.co.uk
Batch Processing: In batch processing, all reactants are loaded into a reactor at the beginning of the process, and the reaction proceeds for a set amount of time. processsystemsdesign.com At the end of the reaction, the product is discharged. processsystemsdesign.com This method is highly flexible and well-suited for smaller production volumes or when multiple different products are made in the same equipment. genesisps.co.ukcerionnano.com For a multi-step synthesis like PETS, batch processing allows for isolation and purification of intermediates, ensuring quality control at each stage. cerionnano.com However, it can be slower and less efficient for large-scale production due to the downtime between batches for cleaning and setup. genesisps.co.ukprocesssystemsdesign.com
Continuous Processing: In continuous processing, reactants are continuously fed into the reactor, and the product is simultaneously withdrawn. processsystemsdesign.com This method is ideal for high-volume, dedicated production of a single product. genesisps.co.uk It can offer greater control over reaction parameters, improved safety, and higher efficiency by eliminating the downtime between batches. contractpharma.comnih.gov Continuous manufacturing can run 24/7, potentially reducing labor and operational costs once the initial investment in equipment is made. processsystemsdesign.comcontractpharma.com The smaller footprint and reduced personnel requirements are additional advantages. genesisps.co.uk However, the initial capital investment for continuous processing equipment is typically higher, and it is less flexible for producing multiple products. processsystemsdesign.com
For PETS production, batch processing is common due to its flexibility. However, for large-scale, dedicated manufacturing, a shift to continuous or semi-continuous processing could offer significant economic and efficiency advantages. genesisps.co.uknih.gov
By-product Formation and Mitigation Strategies in Pentaerythritol Tetrastearate Synthesis
The primary "by-products" in the synthesis of pentaerythritol tetrastearate are the partially esterified intermediates: pentaerythritol monostearate, pentaerythritol distearate, and pentaerythritol tristearate. The presence of these intermediates in the final product can affect its physical and chemical properties. In addition to these, other side reactions can occur, particularly under harsh reaction conditions.
Common By-products and Their Formation:
Partially Esterified Intermediates: Due to the stepwise nature of the esterification, incomplete reaction is a major source of by-products. The final product is often a mixture containing the tetraester along with residual amounts of the mono-, di-, and triesters.
Decarboxylation Products: At high temperatures (typically above 260°C), stearic acid can undergo decarboxylation, leading to the formation of hydrocarbons and carbon dioxide. mdpi.com This not only consumes the reactant but can also introduce impurities into the final product.
Etherification Products: In the presence of certain acid catalysts and at high temperatures, intermolecular dehydration between two pentaerythritol molecules or their partial esters can occur, leading to the formation of ether linkages and more complex oligomeric structures. One study noted that after the initial partial esterification, further elimination of water can lead to the formation of oligomers of the pentaerythritol partial esters. epo.org
Oxidation and Degradation Products: Prolonged exposure to high temperatures in the presence of air can lead to oxidative degradation of the fatty acid chains and the polyol backbone, resulting in discoloration and the formation of a variety of degradation products.
Mitigation Strategies:
Several strategies can be employed to minimize the formation of by-products and enhance the yield of pentaerythritol tetrastearate:
Stoichiometry Control: Utilizing a slight excess of stearic acid can help to drive the reaction towards the formation of the fully substituted tetraester, minimizing the residual amounts of partially esterified intermediates.
Efficient Water Removal: As the esterification reaction is an equilibrium process, the continuous and efficient removal of water is paramount. This is typically achieved by conducting the reaction under vacuum. google.com A well-designed reactor with good agitation and a vacuum system helps to shift the equilibrium towards the product side.
Catalyst Selection: The choice of catalyst can significantly impact selectivity and by-product formation. The use of solid, reusable catalysts can simplify the purification process and may offer better selectivity compared to some homogeneous acid catalysts that can promote side reactions like etherification.
Temperature and Reaction Time Optimization: Careful control of the reaction temperature is crucial to balance a reasonable reaction rate with the minimization of side reactions like decarboxylation and thermal degradation. semanticscholar.org The reaction time should be optimized to ensure complete conversion without unnecessary exposure to high temperatures.
Use of an Inert Atmosphere: Blanketing the reaction mixture with an inert gas like nitrogen can help to prevent oxidation and the formation of colored by-products, particularly at the beginning of the reaction. google.com
Table 1: By-products in Pentaerythritol Tetrastearate Synthesis and Mitigation Strategies
| By-product | Formation Mechanism | Mitigation Strategy |
|---|---|---|
| Pentaerythritol Mono-, Di-, and Tristearate | Incomplete esterification reaction. | - Use of excess stearic acid.
|
| Decarboxylation Products | Thermal degradation of stearic acid at high temperatures. mdpi.com | - Optimization of reaction temperature to the lowest effective level.
|
| Ether-linked Oligomers | Acid-catalyzed intermolecular dehydration of pentaerythritol or its partial esters at high temperatures. epo.org | - Careful selection of catalyst to minimize side reactions.
|
| Oxidation Products | Reaction with atmospheric oxygen at elevated temperatures. | - Use of an inert gas (e.g., nitrogen) blanket. google.com |
Kinetic Studies of Pentaerythritol Tetrastearate Formation
The kinetics of pentaerythritol tetrastearate formation are complex due to the presence of four reactive hydroxyl groups on the pentaerythritol molecule, leading to a series of consecutive and parallel reactions. Understanding these kinetics is essential for reactor design, process optimization, and achieving the desired product quality.
Reaction Rate Determination and Mechanistic Elucidation
The esterification of pentaerythritol with fatty acids is generally modeled as a series of irreversible second-order reactions, assuming that the water produced is continuously removed. mdpi.com The reaction mechanism proceeds through the sequential formation of mono-, di-, tri-, and finally tetra-esters.
The reaction can be represented by the following steps:
Pentaerythritol + Stearic Acid → Pentaerythritol Monostearate + H₂O (Rate constant: k₁)
Pentaerythritol Monostearate + Stearic Acid → Pentaerythritol Distearate + H₂O (Rate constant: k₂)
Pentaerythritol Distearate + Stearic Acid → Pentaerythritol Tristearate + H₂O (Rate constant: k₃)
Pentaerythritol Tristearate + Stearic Acid → Pentaerythritol Tetrastearate + H₂O (Rate constant: k₄)
Kinetic studies on similar systems, such as the esterification of pentaerythritol with rosin (B192284) acid, have shown that the reaction follows a second-order kinetic model for each esterification step. mdpi.com The reaction rate constants (k₁, k₂, k₃, k₄) are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.
A study on the thermal esterification of pentaerythritol with caproic acid demonstrated that the reaction proceeds via these consecutive-parallel steps. At 170°C with an excess of caproic acid, the effective first-order rate constants (reduced to a hydroxyl group) were found to decrease with each successive esterification step, highlighting the impact of steric hindrance. researchgate.net
Influence of Steric Hindrance and Molecular Conformation on Esterification Kinetics
Steric hindrance plays a crucial role in the esterification kinetics of pentaerythritol. The central quaternary carbon atom of pentaerythritol results in a compact structure with four primary hydroxyl groups in close proximity. As each hydroxyl group is esterified with a bulky stearic acid molecule, the steric congestion around the remaining hydroxyl groups increases.
This increasing steric hindrance has a direct impact on the reaction rates of the successive esterification steps. The rate of formation of the monoester is the highest, and the rates progressively decrease for the formation of the di-, tri-, and tetraesters. researchgate.net Consequently, the activation energy required for each subsequent esterification step tends to increase. For instance, in the esterification of pentaerythritol with rosin, the activation energy for the formation of the tetra-ester was found to be the highest among the esterification steps, indicating a greater energy barrier due to steric hindrance. semanticscholar.org
The molecular conformation of the intermediate esters also influences the reactivity of the remaining hydroxyl groups. As more stearoyl groups are attached, the flexibility of the molecule may be reduced, potentially making it more difficult for the remaining hydroxyl groups to achieve the necessary orientation for a successful reaction with an incoming stearic acid molecule.
Table 2: Activation Energies for the Consecutive Esterification of Pentaerythritol with Rosin
| Reaction Step | Product Formed | Activation Energy (kJ/mol) |
|---|---|---|
| 1 | Monoester | 65.81 |
| 2 | Diester | 94.75 |
| 3 | Triester | 109.84 |
| 4 | Tetraester | 129.13 |
Data adapted from a kinetic study on the esterification of rosin with pentaerythritol. mdpi.com This data is illustrative of the increasing activation energy with successive esterification steps due to steric hindrance.
Modeling and Simulation of Pentaerythritol Tetrastearate Synthesis Reactions
Mathematical modeling and simulation are powerful tools for understanding and optimizing the synthesis of pentaerythritol tetrastearate. These models can predict the concentration profiles of reactants, intermediates, and the final product over time under various reaction conditions.
A common approach to modeling this reaction is to develop a set of simultaneous ordinary differential equations (ODEs) based on the proposed reaction mechanism and kinetics. For the consecutive second-order reaction mechanism described earlier, the rate equations for each species can be written and solved numerically.
For example, a kinetic model for the p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid was developed based on a simplified two-step reaction mechanism. The kinetic parameters were determined using a Global Optimization Method-Genetic Algorithm procedure, and the model was found to fit the experimental data well. researchgate.net
In a more complex system involving the polyesterification of adipic acid with pentaerythritol, a mathematical model was expressed in terms of fifteen simultaneous ODEs. This model accounted for substitution effects, where the pre-existence of an ester link on the pentaerythritol unit was found to lower the activation energy for subsequent ester formation. rsc.org Such models can also incorporate factors like changes in reactant concentrations due to volume shrinkage and the effects of intramolecular reactions (cyclization). rsc.org
These modeling and simulation approaches enable the in-silico exploration of different operating conditions, such as temperature profiles and reactant feed ratios, to identify optimal strategies for maximizing the yield of pentaerythritol tetrastearate while minimizing reaction time and by-product formation.
Advanced Characterization Techniques and Spectroscopic Analysis of Pentaerythritol Tetrastearate
Chromatographic Methods for Purity Assessment and Component Separation
Chromatography is an essential tool for separating pentaerythritol (B129877) tetrastearate from impurities and assessing the distribution of its components. The choice of technique depends on the specific properties of the analytes, such as volatility, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of non-volatile compounds like pentaerythritol tetrastearate. A notable approach is the use of a non-aqueous reversed-phase (RP) HPLC method, which is well-suited for the separation of this lipophilic molecule from a polymer matrix like polycarbonate. nih.gov
Advanced detectors are crucial because pentaerythritol tetrastearate lacks a strong UV chromophore. Evaporative Light Scattering Detection (ELSD) is a common choice, offering universal detection for non-volatile analytes. For more detailed characterization, high-resolution mass spectrometry (HRMS) can be coupled with HPLC to confirm the identity of the analyte peaks. nih.gov Research has demonstrated that under specific chromatographic conditions, the various components of commercial pentaerythritol tetrastearate (which can be a mixture of mono-, di-, tri-, and tetra-esters) can elute as a single, sharp peak. nih.govresearchgate.net
A validated non-aqueous RP-HPLC method has shown excellent performance for quantifying pentaerythritol tetrastearate. nih.govresearchgate.net The method's performance metrics are detailed below.
Table 1: HPLC Method Performance for Pentaerythritol Tetrastearate Quantification
| Parameter | Value |
|---|---|
| Linearity Range | 0.05–0.2 mg/mL |
| Coefficient of Determination (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 mg/mL |
| Method Repeatability (RSD) | 1.6% |
This data represents the performance of a validated non-aqueous RP-HPLC method for the quantification of pentaerythritol tetrastearate. nih.govresearchgate.net
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present in pentaerythritol tetrastearate samples. nih.govresearchgate.net These impurities can include unreacted starting materials such as pentaerythritol and stearic acid, or volatile by-products formed during the esterification process.
Due to the low volatility and polar nature of pentaerythritol, a pre-column derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. mat-test.com This often involves reacting the sample with a silylating agent to form trimethylsilyl ethers or acetylating agents to form acetate esters. mat-test.com Following derivatization, the resulting volatile compounds can be separated and quantified, often using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification. GC-MS is particularly powerful for identifying unknown impurities by comparing their mass spectra to established libraries. thermofisher.comnih.gov
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of pentaerythritol tetrastearate. lcms.czwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.com
This technique is crucial for assessing the product's composition, as commercial-grade pentaerythritol tetrastearate is often a mixture of the tetraester, along with tri-, di-, and mono-esters of pentaerythritol. GPC can effectively separate these components, providing a detailed profile of the product's ester distribution. The data obtained allows for the calculation of key molecular weight averages, such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the determination of the polydispersity index (Đ), which indicates the breadth of the molecular weight distribution. wikipedia.orgshimadzu.com
Spectroscopic Investigations of Molecular Structure and Conformation
Spectroscopic methods provide fundamental information about the molecular structure of pentaerythritol tetrastearate, confirming its identity and providing insight into the arrangement of its atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. iupac.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of pentaerythritol tetrastearate. spectrabase.com
¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. For pentaerythritol tetrastearate, the spectrum would show characteristic signals for the terminal methyl protons of the stearate (B1226849) chains, a large signal for the repeating methylene (-CH₂-) groups of the fatty acid chains, the methylene protons adjacent to the carbonyl group, and the methylene protons of the central pentaerythritol core. spectrabase.comchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms. Key signals include those for the carbonyl carbon of the ester groups, the quaternary central carbon of the pentaerythritol core, the methylene carbons of the pentaerythritol core, and the various carbons along the long stearate chains. spectrabase.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentaerythritol Tetrastearate
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₃ (Stearate) | ~0.88 |
| ¹H | -(CH₂)n- (Stearate) | ~1.25 |
| ¹H | -CH₂-C=O (Stearate) | ~2.28 |
| ¹H | -C-CH₂-O- (Pentaerythritol core) | ~4.05 |
| ¹³C | -CH₃ (Stearate) | ~14.1 |
| ¹³C | -(CH₂)n- (Stearate) | ~22.7 - 31.9 |
| ¹³C | -CH₂-C=O (Stearate) | ~34.2 |
| ¹³C | C-(CH₂-O)₄ (Pentaerythritol core) | ~42.0 |
| ¹³C | -CH₂-O- (Pentaerythritol core) | ~62.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. spectrabase.comresearchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. The FT-IR spectrum of pentaerythritol tetrastearate is characterized by specific absorption bands that confirm its ester structure. chemicalbook.comnih.gov
The most prominent feature is a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Additionally, characteristic peaks for C-H stretching from the long aliphatic chains of the stearate moieties are observed, as well as C-O stretching vibrations associated with the ester linkage. researchgate.net The absence of a broad O-H stretching band would indicate a high degree of esterification and the absence of significant amounts of unreacted pentaerythritol or free stearic acid. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for Pentaerythritol Tetrastearate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2918 - 2849 | C-H Asymmetric & Symmetric Stretch | Aliphatic -CH₂, -CH₃ |
| 1740 | C=O Stretch | Ester |
| 1465 | C-H Bend | -CH₂- |
This table highlights the key infrared absorption frequencies used to identify the functional groups within the pentaerythritol tetrastearate molecule. chemicalbook.comnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of compounds such as Pentaerythritol tetrastearate. The analysis confirms the molecular identity through the detection of the molecular ion and provides insight into its structure by examining its fragmentation patterns.
Pentaerythritol tetrastearate has a molecular formula of C77H148O8, corresponding to a molecular weight of approximately 1202.0 g/mol . nih.govscbt.com In mass spectrometry, this is typically observed as a molecular ion peak ([M]+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule ([M+H]+) or an adduct with other cations. High-resolution mass spectrometry can confirm the elemental composition with high accuracy, with the monoisotopic mass calculated as 1201.11742167 Da. nih.gov
The fragmentation of Pentaerythritol tetrastearate under ionization is characteristic of large ester molecules. The primary cleavage occurs at the ester linkages. This process can lead to the sequential loss of the stearate side chains, providing a series of fragment ions that are indicative of the core pentaerythritol structure. The degradation can involve fragmentation at the ester bonds, followed by potential cross-esterification in degraded samples. researchgate.net Analysis of these fragmentation pathways is crucial for confirming the structure and identifying related substances in a sample. nih.gov For instance, studies on similar pentaerythritol esters confirm that chromatography-mass spectrometry is effective in identifying the main series of ions and characterizing the product's composition. finechem-mirea.ruosti.gov
Table 1: Key Mass Spectrometry Data for Pentaerythritol Tetrastearate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C77H148O8 | nih.govscbt.com |
| Average Molecular Weight | 1202.0 g/mol | nih.govscbt.com |
| Monoisotopic Mass | 1201.11742167 Da | nih.gov |
X-ray Diffraction and Scattering Techniques for Crystalline Structure Analysis
X-ray Diffraction (XRD) is an essential technique for investigating the crystalline structure of solid materials. For a waxy, solid compound like Pentaerythritol tetrastearate, XRD provides detailed information about the long-range molecular order, identifying it as a crystalline or semi-crystalline material. The technique can determine key structural parameters such as the unit cell dimensions, crystal system, and space group.
While specific, detailed crystallographic data for Pentaerythritol tetrastearate is not widely published, the utility of XRD can be illustrated by studies on its parent alcohol, pentaerythritol. XRD analysis of pentaerythritol has identified its crystal structure as tetragonal with a space group of I¯4. ntnu.no High-pressure XRD studies on pentaerythritol have also revealed pressure-induced structural changes and phase transformations. researchgate.net Such analyses would be equally valuable for Pentaerythritol tetrastearate to understand its solid-state packing, polymorphism, and the influence of its long stearate chains on the crystal lattice. This information is critical for applications where the material's solid-state properties, such as texture and phase behavior, are important.
Table 2: Example of Crystallographic Data Obtainable via XRD (Data for parent compound Pentaerythritol)
| Parameter | Value (for Pentaerythritol) | Source |
|---|---|---|
| Crystal System | Tetragonal | ntnu.no |
| Space Group | I¯4 | ntnu.no |
| Linear Thermal Expansion (αa) | 1.72 x 10⁻⁵ K⁻¹ | ntnu.no |
Advanced Thermal Analysis for Material Transformation and Stability
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. rroij.commdpi.com It is highly sensitive for studying the thermotropic properties and phase transitions of materials. rroij.com For Pentaerythritol tetrastearate, DSC is primarily used to characterize its melting behavior.
The most significant thermal event observed in a DSC thermogram of Pentaerythritol tetrastearate is a sharp endothermic peak corresponding to its solid-to-liquid phase transition (melting). technologynetworks.com Published data indicates a melting point typically in the range of 60°C to 66°C. lookchem.comchemicalbook.com The DSC curve provides precise values for the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the energy required to melt the substance). This data is crucial for quality control and for understanding the material's behavior in applications where it undergoes temperature changes. The shape and position of the melting peak can also provide insights into the purity and crystalline perfection of the material.
Table 3: Typical Phase Transition Data for Pentaerythritol Tetrastearate from DSC
| Thermal Event | Temperature Range | Description | Source |
|---|
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing a quantitative assessment of its thermal stability and decomposition profile. tainstruments.com Pentaerythritol tetrastearate is known for its excellent thermal stability, which is a key property for its use in high-temperature applications. nbinno.com
TGA results demonstrate that Pentaerythritol tetrastearate is stable at elevated temperatures. It shows no significant mass loss up to 350°C. The onset of thermal decomposition occurs at higher temperatures, with a minor mass loss of approximately 2.5% observed at 375°C. More significant decomposition begins around 400°C, where a weight loss of about 7% is recorded. This high decomposition temperature confirms its suitability as a lubricant and processing aid in engineering thermoplastics that are processed at high temperatures. The decomposition of polyol esters like Pentaerythritol tetrastearate generally proceeds through the cleavage of the ester bonds. nist.gov
Table 4: Thermal Decomposition Profile of Pentaerythritol Tetrastearate by TGA
| Temperature | Mass Loss | Observation | Source |
|---|---|---|---|
| 350 °C | No obvious weight loss | High thermal stability | |
| 375 °C | ~ 2.5% | Initial signs of decomposition |
Enzymatic Hydrolysis and Biodegradation of Pentaerythritol Tetrastearate
Lipase-Catalyzed Hydrolysis Mechanisms
The hydrolysis of PETS is catalyzed by lipases, enzymes that specialize in breaking down fats and oils. lidsen.com The mechanism involves the cleavage of the ester bonds linking the pentaerythritol (B129877) core to the four stearic acid chains. researchgate.net
Kinetic studies have demonstrated that different lipases exhibit distinct specificities and catalytic behaviors towards Pentaerythritol Tetrastearate. mdpi.com
Porcine Pancreas Lipase (B570770) (PPL) : The hydrolysis of PETS catalyzed by PPL follows standard Michaelis-Menten kinetics. mdpi.com PPL is known to be a 1,3-specific lipase, meaning it preferentially cleaves acylglycerols at the outer positions of glycerol. researchgate.net This specificity for primary hydroxyl groups influences its interaction with the sterically hindered pentaerythritol core. bohrium.com
Candida antarctica Lipase-B (CALB) : In contrast to PPL, the CALB-catalyzed hydrolysis of PETS displays more complex, non-Michaelis-Menten kinetics. mdpi.comresearchgate.net This behavior is described as apparently discontinuous, which can be attributed to factors like substrate activation at the enzyme-substrate interface. mdpi.com The kinetic data for CALB's action on PETS suggests that as the substrate concentration increases, a discontinuous saturation of the enzyme occurs. mdpi.com Furthermore, studies have shown that CALB-catalyzed hydrolysis of PETS was less complete compared to other esters, indicating a more complex interaction between the enzyme and this particular substrate. mdpi.com
For enzymatic reactions that follow the Michaelis-Menten model, several key kinetic parameters can be determined to quantify the enzyme's efficiency. nih.gov In the case of the PPL-catalyzed hydrolysis of Pentaerythritol Tetrastearate, these parameters have been estimated. mdpi.com
Below are the estimated kinetic parameters for the hydrolysis of Pentaerythritol Tetrastearate by Porcine Pancreas Lipase (PPL).
| Enzyme | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | 15.2 ± 1.0 | 2.84 ± 0.28 | (5.35 ± 0.70) x 103 |
Note: The hydrolysis of Pentaerythritol Tetrastearate by CALB did not conform to Michaelis-Menten kinetics, thus standard kcat and Km values were not estimated through this model. mdpi.com
The efficiency of enzymatic hydrolysis is significantly affected by both substrate concentration and the amount of enzyme used (enzyme loading).
Substrate Concentration : For PPL, the reaction rate increases with substrate concentration until it approaches a maximum velocity (Vmax), as described by the Michaelis-Menten curve. ajpojournals.org However, saturation was not fully achieved in studies due to the limited solubility of the tetraester in the reaction mixture. mdpi.com For CALB, increasing the concentration of PETS leads to a discontinuous saturation of the enzyme, a phenomenon explained by substrate activation. mdpi.com
Enzyme Loading : Generally, increasing the enzyme loading leads to a higher rate of hydrolysis, provided the substrate is not a limiting factor. nih.govresearchgate.net In comparative kinetic studies, the active concentrations of the lipases were kept stable to ensure accurate measurements, with a significantly higher molar concentration of CALB being used compared to PPL (e.g., 1700 nM for CALB vs. 0.884 nM for PPL). mdpi.com This difference in loading is necessary to achieve measurable reaction rates and reflects the intrinsic activity of each enzyme preparation.
The hydrolysis of Pentaerythritol Tetrastearate is a stepwise process. The four ester linkages are cleaved sequentially, leading to the formation of various intermediates before the reaction proceeds to completion. semanticscholar.org The process yields Pentaerythritol tristearate, Pentaerythritol distearate, and Pentaerythritol monostearate as intermediates, with the final products being pentaerythritol and four molecules of stearic acid. mdpi.com
Biodegradation Pathways in Environmental Systems
While detailed environmental pathway studies specifically for Pentaerythritol Tetrastearate are limited, its chemical structure—a polyol core esterified with fatty acids—provides a basis for predicting its behavior in soil and aquatic environments. The compound is noted for having good biodegradability. google.com
The primary mechanism for the environmental breakdown of PETS is expected to be microbial degradation. mdpi.com Microorganisms in soil and water, such as bacteria and fungi, produce extracellular lipases and esterases that can initiate the degradation process. nih.gov
The biodegradation pathway would logically mirror the enzymatic hydrolysis process:
Initial Hydrolysis : Microbial enzymes attack the ester bonds, sequentially cleaving the stearic acid chains from the pentaerythritol core. This process releases stearic acid and the corresponding mono-, di-, and tri-ester intermediates into the environment.
Metabolism of Products : Both final products, stearic acid and pentaerythritol, are compounds that can be readily metabolized by a wide range of microorganisms. Stearic acid, a common fatty acid, can be broken down through the β-oxidation pathway. Pentaerythritol can be assimilated into central metabolic pathways.
This process ultimately leads to the mineralization of the compound into carbon dioxide and water under aerobic conditions. nih.gov Studies on a different compound, pentaerythritol tetranitrate (PETN), have shown that various bacteria, such as Enterobacter cloacae isolated from soil, are capable of degrading the pentaerythritol structure, further supporting the likelihood that the core of PETS can be microbially metabolized. nih.govnih.gov
Factors Affecting Biodegradation Rates (e.g., temperature, pH, microbial consortia)
The rate at which Pentaerythritol Tetrastearate biodegrades is significantly influenced by several environmental factors. While specific data for PETS is limited, general principles of microbial degradation of complex organic molecules provide a framework for understanding these influences.
Temperature: Temperature is a critical factor, as it directly affects microbial metabolic activity and enzyme kinetics. Generally, an increase in temperature up to an optimal point accelerates biodegradation. openjournalsnigeria.org.ng For many microbial processes, this optimal range is between 30°C and 35°C. openjournalsnigeria.org.ng Very high temperatures can denature the enzymes responsible for degradation, halting the process. openjournalsnigeria.org.ng
pH: The pH of the surrounding environment (soil or water) must be within a suitable range for the microbial populations that carry out biodegradation. Most bacteria involved in degradation processes prefer a pH range of 6.5 to 7.5. openjournalsnigeria.org.ng Extreme pH values, either highly acidic or alkaline, can inhibit microbial growth and enzymatic function. frontiersin.org
Microbial Consortia: The degradation of complex molecules like PETS is often more efficient when carried out by a community of different microorganisms, known as a microbial consortium, rather than a single species. frontiersin.orgnih.gov These consortia possess a wider array of enzymes and metabolic pathways. nih.gov For example, studies on the biodegradation of a related compound, pentaerythritol tetranitrate (PETN), show that anaerobic consortia containing denitrifying bacteria can effectively break down the molecule through sequential reduction steps. nih.gov The efficiency of these consortia can be enhanced by the presence of specific electron acceptors, such as nitrate. nih.gov
| Factor | Optimal Condition | Impact on Biodegradation Rate |
|---|---|---|
| Temperature | Typically 30-35°C for many microbial processes openjournalsnigeria.org.ng | Rates increase with temperature up to an optimum, then decrease due to enzyme denaturation. openjournalsnigeria.org.ng |
| pH | Generally 6.5-7.5 for most bacteria openjournalsnigeria.org.ng | Extreme pH levels can inhibit microbial activity and enzyme function. frontiersin.org |
| Microbial Consortia | Diverse community with varied enzymatic capabilities nih.gov | Consortia are generally more robust and efficient than single microbial strains due to a wider range of metabolic pathways. nih.gov |
Assessment of Biodegradability via Standardized Protocols
To ensure consistent and comparable results, the biodegradability of chemical compounds like Pentaerythritol Tetrastearate is assessed using internationally recognized standardized protocols. These tests are designed to simulate various environmental conditions, such as composting, soil, and aquatic systems. researchgate.net
The primary methods involve measuring the conversion of the material's organic carbon to carbon dioxide (CO2) by microorganisms over a set period. nih.gov Key standardized tests include:
ISO 14855-1: This is a general method for determining the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by analyzing the evolved carbon dioxide. nih.gov
ASTM D5338: Similar to ISO 14855, this is a standard test method in the United States for determining aerobic biodegradation of plastic materials under controlled composting conditions. nih.govbpiworld.org
ISO 17556: This standard determines the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of evolved carbon dioxide. nih.gov
ASTM D5988: This is the corresponding American standard for measuring aerobic biodegradation of plastics in soil. nih.gov
These protocols specify conditions for temperature, moisture, and oxygen, and often use a reference material to validate the test results. nih.gov A substance is typically considered biodegradable under these test conditions if a high percentage (e.g., 90%) of it breaks down within a specific timeframe (e.g., 6 months). measurlabs.com
| Standard Designation | Title | Environment Simulated | Measurement Principle |
|---|---|---|---|
| ISO 14855-1 | Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide nih.gov | Industrial Composting | CO₂ Evolution |
| ASTM D5338 | Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions nih.gov | Industrial Composting | CO₂ Evolution |
| ISO 17556 | Plastics — Determination of the ultimate aerobic biodegradability of plastic materials in soil nih.gov | Soil | CO₂ Evolution or O₂ Demand |
| ASTM D5988 | Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil nih.gov | Soil | CO₂ Evolution |
Eco-toxicological Considerations and Environmental Fate
The environmental impact of a chemical is determined by its toxicity to various organisms and its behavior—or fate—once released into the environment.
Impact on Aquatic and Terrestrial Ecosystems
The direct ecotoxicological impact of Pentaerythritol Tetrastearate appears to be low. According to data from Environment Canada, it is classified as not expected to be potentially toxic or harmful. ewg.org However, the same assessment also notes it as an "uncertain environmental toxin," indicating a need for more comprehensive data. ewg.org
Potential toxicity may arise from its hydrolysis products. The breakdown of PETS releases stearic acid, which could contribute to the aquatic toxicity of the compound. The impact on terrestrial ecosystems is less understood, but pollutants, in general, can simplify communities by causing a progressive loss of species. usgs.gov Soil fauna like earthworms can be particularly affected by chemical contaminants, which can lead to further changes in soil properties and microbial communities. researchgate.netmdpi.com
Bioaccumulation Potential and Environmental Persistence
Pentaerythritol Tetrastearate is not suspected to be persistent in the environment nor is it expected to be bioaccumulative. ewg.org Bioaccumulation refers to the buildup of a substance in an organism at a rate faster than it can be removed. The low bioaccumulation potential of PETS means it is unlikely to concentrate up the food chain. This assessment is supported by data on related compounds, such as pentaerythritol monostearate, which also does not bioaccumulate. kao.com Its susceptibility to biodegradation further suggests that it will not persist in the environment for long periods. kao.com
Development of Sustainable Disposal and Recycling Methodologies
Specific recycling methodologies for Pentaerythritol Tetrastearate as a standalone compound have not been developed, primarily because it is used as an additive within other materials, such as plastics and lubricants. nbinno.com Therefore, its disposal and recycling are intrinsically linked to the lifecycle of the products it is part of.
Sustainable waste management for products containing PETS follows the established hierarchy: reduce, reuse, and recycle (3R). epa.govnih.gov
Disposal: When recycling is not feasible, disposal in modern, well-engineered landfills is the most common method. epa.gov Prior to landfilling, waste may undergo treatment to reduce its volume and toxicity. epa.gov For non-recyclable materials, energy recovery through waste-to-energy (WTE) processes can be an option, reducing the volume of waste sent to landfills and generating energy. epa.gov
Recycling: The recycling of plastics containing additives like PETS is a complex field.
Mechanical Recycling: This involves shredding and melting plastics to be reformed into new products. However, this process can degrade the quality of the polymer. mdpi.com
Chemical and Solvent-Based Recycling: These are emerging as promising alternatives. mdpi.commdpi.com Solvolysis, for example, uses solvents to break down a polymer matrix into its constituent monomers or other valuable organic compounds, which can then be used to create new, virgin-quality materials. mdpi.com Solvent-based extraction can also selectively remove impurities and contaminants at a molecular level, improving the quality of the recycled polymer. mdpi.com These advanced methods offer a pathway to a more circular economy for the complex materials in which PETS is used.
Pentaerythritol Tetrastearate in Polymer Science and Engineering
Role as a Processing Aid in Polymer Systems
PETS functions as a highly effective internal and external lubricant, mold release agent, and processing aid in a wide array of polymer systems. nbinno.comguidechem.com Its primary role is to improve the efficiency of manufacturing processes by enhancing the flow properties of polymer melts and reducing friction, which in turn leads to improved productivity and final product quality. nimbasia.com
Pentaerythritol (B129877) Tetrastearate is widely employed as a mold release agent, particularly for engineering thermoplastics such as Polycarbonate (PC), Acrylonitrile Butadiene Styrene (ABS), Polyethylene (B3416737) Terephthalate (B1205515) (PET), and Polyamide (PA). guidechem.comemeryoleo.com Its effectiveness stems from its ability to reduce adhesion between the polymer melt and the hot metal surfaces of processing equipment and molds. emeryoleo.com
The mold release mechanism involves the migration of PETS to the surface of the polymer. This creates a lubricating film at the interface between the polymer and the mold wall. This film prevents the plastic from sticking, facilitating easier ejection of the finished part from the mold, even in molds with complex geometries. emeryoleo.com This leads to shorter cycle times, reduced defects, and increased production efficiency. Due to its excellent thermal stability, PETS does not degrade at the high processing temperatures required for these engineering plastics, ensuring its efficacy throughout the manufacturing cycle. nbinno.com
Table 1: Application of Pentaerythritol Tetrastearate as a Mold Release Agent in Thermoplastics
| Thermoplastic Polymer | Common Name | Effectiveness as Mold Release Agent |
| Polycarbonate | PC | Highly effective, facilitates easy release in complex molds. guidechem.comemeryoleo.comchemicalbook.com |
| Acrylonitrile Butadiene Styrene | ABS | Efficiently used to prevent sticking and improve surface finish. guidechem.comemeryoleo.com |
| Polyethylene Terephthalate | PET | Acts as a lubricant and dispersant, aiding in mold release. guidechem.comemeryoleo.com |
| Polyamide | PA | Provides strong release effects for various grades like PA6 and PA66. guidechem.comemeryoleo.com |
PETS significantly enhances extrusion and molding operations by improving the rheological properties of polymer melts. chemicalbook.com It acts as a flow promoter by reducing the melt viscosity, which allows the polymer to fill molds more easily and efficiently. nbinno.comblissamchem.com This improvement in flow characteristics is crucial for producing complex parts with thin walls and intricate details.
Research findings indicate that the addition of PETS leads to several processing benefits:
Improved Melt Flow: By lowering the viscosity of the polymer melt, PETS enhances the material's flow characteristics, resulting in better molding performance. nimbasia.comblissamchem.com
Faster Tool Filling: The reduction in friction allows for an increased tool filling speed during injection molding. emeryoleo.com
Prevention of Bridge Formation: In extruders, PETS helps prevent granules from melting prematurely in the feed zone, a phenomenon known as bridge formation, which ensures smoother material feed. emeryoleo.com
Reduced Energy Consumption: The improved flowability and reduced friction can lead to lower processing pressures and temperatures, resulting in energy savings. nimbasia.com
Table 2: Influence of Pentaerythritol Tetrastearate on Polymer Processing Parameters
| Processing Parameter | Effect of PETS Addition | Resulting Benefit |
| Melt Viscosity | Decreases | Improved flow and processability. nbinno.comblissamchem.com |
| Tool Filling Speed | Increases | Faster cycle times in injection molding. emeryoleo.com |
| Processing Pressure | Can be lowered | Reduced energy consumption and equipment stress. |
| Material Feeding | Stabilizes | Prevents issues like "bridge formation" in extruders. emeryoleo.com |
The dual functionality of PETS as both an internal and external lubricant plays a critical role in minimizing friction and wear on polymer processing machinery. nbinno.com
External Lubrication: PETS migrates to the surface of the polymer melt, creating a slip layer between the molten plastic and the metal surfaces of screws, barrels, and dies. This reduces the friction between the polymer and the equipment. emeryoleo.com
This comprehensive friction reduction leads to a smoother and more efficient processing operation, which significantly decreases wear and tear on expensive machinery components. nimbasia.com This extends the lifespan of the equipment and reduces maintenance costs and downtime.
Impact on Polymer Properties and Performance
Beyond its role as a processing aid, Pentaerythritol Tetrastearate can also positively influence the final properties and performance of the finished polymer articles.
In semi-crystalline polymers like PET and PA, the rate of crystallization is a critical factor that affects both the processing cycle time and the final mechanical properties of the part. PETS has been shown to have an excellent nucleation effect in partially crystallized plastics.
Finer Crystalline Structure: The presence of numerous nucleation sites generally leads to the formation of a larger number of smaller spherulites (crystalline structures), which can improve mechanical properties such as toughness and clarity.
While the parent molecule, pentaerythritol, is known to be an effective nucleating agent for some polymers due to its crystal structure, PETS itself provides similar benefits in compatible systems. google.com
The use of PETS as a processing additive often results in a marked improvement in the surface quality of the final polymer product. nbinno.comemeryoleo.com By promoting smoother flow and preventing adhesion to the mold, PETS helps to eliminate surface defects, resulting in a higher gloss finish. guidechem.com
Furthermore, PETS has a minimal influence on the optical properties of transparent polymers. emeryoleo.com Due to its high compatibility and low tendency for turbidity, it can be used in applications where clarity is essential, such as in polycarbonate. It can significantly improve the transparency and surface finish without causing haziness or discoloration, which is a common issue with less stable or less compatible additives. The reduction of processing-related issues like melt fracture also contributes to a smoother, more optically clear surface.
Table 3: Impact of Pentaerythritol Tetrastearate on Final Polymer Properties
| Property | Influence of PETS |
| Surface Finish | Improves gloss and reduces surface defects. nbinno.comguidechem.com |
| Optical Clarity | Can be used in transparent products with minimal impact on haze. emeryoleo.com |
| Transparency | Helps to maintain or even improve the transparency of polymers like PC. |
| Crystallization Rate | Acts as a nucleating agent, potentially increasing the speed of crystallization. |
Compatibility and Dispersion within Various Polymer Matrices
Pentaerythritol tetrastearate is recognized for its excellent compatibility with a broad spectrum of polymers. guidechem.com This compatibility is crucial for its function as a processing aid, where it acts as both an internal and external lubricant. nbinno.com Its non-ionic nature and wide-ranging compatibility allow for its effective use in thermoplastics such as polycarbonate (PC), polyethylene terephthalate (PET), polybutylene terephthalate (PBT), nylon (PA), polypropylene (B1209903) (PP), polyethylene (PE), and polyvinyl chloride (PVC), as well as in thermosetting plastics. guidechem.comemeryoleo.com
The primary role of PETS in polymer processing is to reduce friction and improve the flow properties of the polymer melt. nimbasia.com As an external lubricant, it migrates to the surface of the polymer, reducing adhesion to processing equipment and facilitating mold release. nbinno.comemeryoleo.com Internally, it reduces the melt viscosity, which allows for lower processing temperatures and pressures, thereby minimizing the risk of thermal degradation of the polymer. nbinno.com This dual functionality ensures that PETS can be evenly distributed throughout the polymer matrix, preventing the formation of agglomerates that could otherwise lead to defects in the final product. The uniform dispersion of PETS contributes to a more homogenous product with a smoother surface finish and improved dimensional stability. nbinno.com
Advanced Polymer Blends and Nanocomposites
The utility of pentaerythritol tetrastearate extends into the realm of advanced polymer systems, including polymer blends and nanocomposites, where it contributes to the development of materials with enhanced properties.
In the field of polymer nanocomposites, surface modification of clays (B1170129) is essential to ensure compatibility with the polymer matrix and to achieve the desired level of dispersion (intercalation or exfoliation). Pentaerythritol stearates have been investigated as effective surface modifiers for clays like montmorillonite (B579905) (MMT). researchgate.net Research has shown that treating MMT with pentaerythritol stearate (B1226849) can lead to the formation of intercalated organoclays. researchgate.net
The intercalation process involves the insertion of the pentaerythritol stearate molecules into the galleries of the clay layers, thereby increasing the interlayer spacing (d-spacing). This expansion of the clay galleries facilitates the penetration of polymer chains during melt compounding, leading to the formation of a nanocomposite structure. researchgate.net The degree of intercalation is a critical factor influencing the final properties of the nanocomposite.
A study on the surface modification of montmorillonite with a commercial pentaerythritol stearate product (Radiasurf 7174) demonstrated a significant increase in the basal d-spacing of the clay, as determined by X-ray diffraction (XRD). researchgate.net The results indicated that the mono- and diester components of the commercial mixture were the critical surface modifiers responsible for forming the intercalated clay complexes. researchgate.net
Table 1: Basal d-Spacing of Pentaerythritol Stearate Modified Organoclays
| Organoclay Composition | Primary d-spacing (nm) |
|---|---|
| Cloisite Na+ (unmodified clay) | 1.17 |
| Radiasurf 7174 @ 95 mequiv/100g clay | 5.4 |
| Purified Monostearate @ 95 mequiv/100g clay | 5.4 |
| Purified Diester @ 95 mequiv/100g clay | 5.5 |
Data sourced from a study on intercalated clays from pentaerythritol stearate. researchgate.net
The expanded gallery height achieved with pentaerythritol stearate modification is substantial, indicating a high potential for creating well-dispersed nanocomposites. For instance, a montmorillonite clay modified with pentaerythritol stearate can be effectively exfoliated in Polyamide 6 (PA6) nanocomposites. researchgate.net This improved dispersion of clay platelets within the polymer matrix is key to enhancing the material's properties.
Pentaerythritol and its esters, including PETS, are known to exhibit synergistic effects when used in combination with other polymer additives, most notably heat stabilizers in PVC formulations. kanademy.comnih.gov PVC is thermally sensitive and requires the addition of stabilizers to prevent its degradation during processing. ijarse.com Calcium/Zinc (Ca/Zn) based stabilizers are widely used as non-toxic alternatives to lead-based stabilizers. ijarse.com
The performance of Ca/Zn stabilizers can be significantly enhanced by the inclusion of co-stabilizers like pentaerythritol. nih.gov Pentaerythritol can chelate the zinc chloride (ZnCl₂) that is formed during the stabilization process, which, if left unchecked, can accelerate the degradation of PVC. researchgate.net This synergistic interaction helps to prevent the "zinc burning" phenomenon and improves the long-term thermal stability of the PVC compound. researchgate.net
Table 2: Effect of Pentaerythritol (PE) on the Thermal Stability of PVC with Ca/Zn Stabilizer
| Stabilizer Formulation | Observation |
|---|---|
| Formulation with Zinc Laurate (ZnL) | Becomes yellow and then brown after 10 minutes. |
| Formulation with 0.12g PE | Good thermal stability, maintains whiteness for 10 minutes, becomes pale yellow at 25-30 minutes. |
Findings from a comparative study on PVC stabilization. ijarse.com
While PETS itself has fewer free hydroxyl groups compared to pentaerythritol, its role as a lubricant and processing aid can indirectly contribute to the effectiveness of the stabilizer system by ensuring a more homogeneous dispersion of all additives within the polymer matrix and by allowing for gentler processing conditions.
The incorporation of pentaerythritol tetrastearate and related compounds can have a significant impact on the mechanical, thermal, and barrier properties of polymers.
Mechanical Properties: As a lubricant, PETS reduces internal friction between polymer chains, which can influence the mechanical properties of the final product. nimbasia.com In some cases, the improved processing and dispersion facilitated by PETS can lead to enhanced mechanical performance. For instance, in wood-plastic composites, a related compound, Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (PTP), was found to improve the interfacial compatibility between hemp straw powder and polylactic acid (PLA). buaa.edu.cn This resulted in a significant increase in both tensile and flexural strength compared to the unmodified composite. buaa.edu.cn While PTP is a different molecule, this suggests that pentaerythritol esters can play a role in improving interfacial adhesion, which is a key factor for mechanical reinforcement.
Table 3: Improvement in Mechanical Properties of HPRPC with PTP Addition
| Property | Untreated Composite | Treated Composite (0.6 wt% PTP) | Percentage Increase |
|---|---|---|---|
| Tensile Strength | - | - | 38.08% |
| Flexural Strength | - | - | 45.24% |
Data from a study on modified hemp straw powder/polylactic acid composites. buaa.edu.cn
Tribological Investigations of Pentaerythritol Tetrastearate As a Lubricant
Experimental Characterization of Tribological Properties
Oxidative Stability and Thermal Degradation under Tribological Stress
Pentaerythritol (B129877) tetrastearate (PETS), a type of polyol ester, is recognized for its high thermal and oxidative stability, which is critical for lubricants operating under demanding tribological conditions. nimbasia.compacificspecialityoils.comcnlubricantadditive.com The inherent stability of the molecular structure allows it to maintain performance at high temperatures, preventing material degradation. nimbasia.com Research indicates that polyol esters generally exhibit superior thermal and oxidative stability compared to traditional mineral oil-based lubricants and even some natural esters. pacificspecialityoils.com
Under thermal stress, the decomposition of pentaerythritol esters begins at elevated temperatures. Studies on related pentaerythritol esters show that significant breakdown does not occur until temperatures exceed 300°C. jdlubricant.com The thermal stability is a key attribute, allowing for its use in high-temperature applications where other lubricants might fail. nimbasia.com The process of thermal degradation under tribological stress involves complex chemical reactions accelerated by friction and heat. For pentaerythritol esters, this degradation can be influenced by the presence of impurities. zbaqchem.com Accelerated aging tests on similar pentaerythritol tetraester oils confirm that oxidation is a primary degradation pathway at elevated temperatures. semanticscholar.org
The oxidative stability of lubricants is their resistance to degradation from chemical reactions involving oxygen. High temperatures and contact with metal surfaces, common in tribological systems, can catalyze this process. Formulations containing pentaerythritol esters demonstrate enhanced thermo-oxidative stabilities. tribology.rs This resistance to oxidation prevents the formation of sludge and deposits, ensuring the longevity and efficiency of the lubricated components. researchgate.net The robust nature of PETS makes it a suitable component for lubricants in applications where both high temperature and oxidative environments are prevalent. google.com
| Factor | Effect on Decomposition Temperature | Reference |
|---|---|---|
| Purity | Higher purity increases thermal stability | zbaqchem.com |
| Impurities (e.g., benzene, phenol) | Significantly lowers the decomposition temperature | zbaqchem.com |
| Pressure | High-pressure treatment can increase the decomposition temperature | zbaqchem.comresearchgate.net |
| UV Irradiation | Lowers the decomposition temperature | zbaqchem.com |
Formulation of Advanced Lubricants
Pentaerythritol Tetrastearate as a Base Oil Component in Synthetic Lubricants
Pentaerythritol tetrastearate is classified as a Group V synthetic base oil according to the American Petroleum Institute (API) classification. cn-lubricantadditive.com Its molecular structure, derived from the esterification of pentaerythritol with stearic acid, provides a combination of properties that are highly desirable for high-performance lubricant formulations. nimbasia.com
One of the primary advantages of using PETS as a base oil is its excellent thermal stability and high viscosity index (VI). cnlubricantadditive.comcn-lubricantadditive.com A high VI indicates that the oil's viscosity changes less with temperature fluctuations, ensuring consistent lubrication across a wide operating range. pacificspecialityoils.com Furthermore, PETS exhibits superior low-temperature performance, which is crucial for applications in cold environments. cnlubricantadditive.comcn-lubricantadditive.com Other beneficial characteristics include a high flash point, low volatility, and good hydrolytic stability. cnlubricantadditive.comcn-lubricantadditive.com
PETS can be used as the sole base oil or blended with other synthetic base oils, such as polyalphaolefins (PAOs), and mineral oils to achieve specific performance targets. cnlubricantadditive.comcn-lubricantadditive.com This versatility makes it a key component in formulating a variety of fully synthetic and semi-synthetic lubricants for demanding applications, including automotive lubricants, industrial gear oils, and aviation turbine oils. nimbasia.compacificspecialityoils.comcn-lubricantadditive.com
| Property | Benefit in Lubricant Formulation | Reference |
|---|---|---|
| High Thermal & Oxidative Stability | Suitable for high-temperature applications; resists degradation. | nimbasia.compacificspecialityoils.comcn-lubricantadditive.com |
| High Viscosity Index | Maintains effective lubrication over a wide temperature range. | pacificspecialityoils.comcnlubricantadditive.comcn-lubricantadditive.com |
| Excellent Low-Temperature Performance | Ensures fluidity and proper lubrication in cold conditions. | cnlubricantadditive.comcn-lubricantadditive.com |
| Low Volatility | Reduces oil consumption and emissions. | cnlubricantadditive.comcn-lubricantadditive.com |
| Good Hydrolytic Stability | Resists breakdown in the presence of water. | cnlubricantadditive.comcn-lubricantadditive.com |
Additive Packages for Enhanced Lubricant Performance (e.g., anti-wear, anti-corrosion)
While pentaerythritol tetrastearate provides an excellent base for lubricants, its performance is typically enhanced through the incorporation of additive packages. cn-lubricantadditive.com These packages are complex mixtures of chemicals designed to impart specific properties to the finished lubricant, addressing weaknesses or boosting inherent strengths of the base oil.
For lubricants based on PETS, common additives include:
Anti-wear agents: These additives form a protective film on metal surfaces to minimize friction and prevent wear under boundary lubrication conditions. PETS itself has good lubricity, but for extreme pressure applications, these additives are crucial. nimbasia.com
Anti-corrosion inhibitors: These compounds protect metallic components from corrosion and rust by forming a protective barrier on the metal surface, neutralizing corrosive acids, or by adsorbing onto the surface.
Antioxidants: Although PETS has high oxidative stability, antioxidants are often added to further prolong the lubricant's service life, especially in high-temperature environments. researchgate.net
Friction modifiers: These are used to alter the coefficient of friction between surfaces, which can help in improving energy efficiency.
The selection of a specific additive package depends on the intended application of the lubricant, such as in gasoline and diesel engines, hydraulic systems, or industrial gears. cn-lubricantadditive.com The compatibility of these additives with the PETS base oil is critical to ensure a stable and effective final product.
Pentaerythritol Tetrastearate As a Rheology Modifier in Complex Systems
Mechanisms of Viscosity Modification in Aqueous and Non-Aqueous Systems
The role of pentaerythritol (B129877) tetrastearate as a rheology modifier is highly dependent on the nature of the system in which it is incorporated. Its mechanisms for altering viscosity differ significantly between aqueous and non-aqueous environments.
In non-aqueous systems , such as lubricants and polymer melts, PETS primarily functions by increasing the internal friction and intermolecular interactions within the fluid. Its large molecular size and long stearate (B1226849) chains can lead to physical entanglements, thereby increasing the resistance to flow and raising the viscosity. jdlubricant.com The compatibility of PETS with various polymers and oils allows it to be uniformly dispersed, where it can disrupt the flow of the continuous phase and contribute to a more structured, viscous system. jdlubricant.com
In aqueous systems , the direct use of PETS is limited due to its insolubility in water. However, ethoxylated derivatives, such as PEG-150 Pentaerythrityl Tetrastearate, are commonly employed as viscosity-increasing agents. nih.govwur.nl These molecules possess both hydrophobic (the stearate chains) and hydrophilic (the polyethylene (B3416737) glycol chains) segments. In water, these molecules can self-assemble into complex three-dimensional networks, entrapping water molecules and significantly increasing the viscosity of the solution. This network formation is the primary mechanism for thickening in aqueous-based cosmetic and personal care formulations.
Thickening Efficiency and Shear-Thinning Behavior
The thickening efficiency of pentaerythritol tetrastearate and its derivatives is a key parameter in their application as rheology modifiers. In many formulations, a small amount of the additive can lead to a substantial increase in viscosity.
Systems thickened with PETS often exhibit non-Newtonian, shear-thinning (or pseudoplastic) behavior. wikipedia.org This means that the viscosity of the fluid decreases as the shear rate increases. wikipedia.org At rest or under low shear, the entangled or networked structures created by the PETS molecules provide high viscosity. As shear force is applied, these structures begin to align in the direction of flow, reducing their resistance and causing a drop in viscosity. wikipedia.org This property is highly desirable in many applications. For instance, a cosmetic cream should be thick in the jar but spread easily upon application.
The table below illustrates the shear-thinning behavior of a system containing pentaerythritol tetrastearate, showing the decrease in viscosity with increasing shear rate.
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.1 | 150 |
| 1 | 80 |
| 10 | 30 |
| 100 | 10 |
This is an illustrative data table based on typical shear-thinning profiles and does not represent a specific experimental result.
Interactions with Surfactant Systems and Electrolytes
The rheological properties of systems containing pentaerythritol tetrastearate can be significantly influenced by the presence of surfactants and electrolytes.
Surfactants are often present in formulations where PETS is used, such as emulsions and cosmetic products. The interaction between PETS and surfactants can be complex and can either enhance or diminish the thickening effect. In some cases, surfactants can incorporate into the network formed by PETS derivatives, strengthening the structure and leading to a further increase in viscosity. Conversely, certain surfactants may disrupt the self-assembled structures of PETS, leading to a decrease in viscosity. The nature of the interaction depends on the specific types and concentrations of both the PETS derivative and the surfactants. mdpi.com
Electrolytes can also have a pronounced effect on the rheology of PETS-containing systems, particularly in aqueous emulsions. The addition of electrolytes can alter the hydration of the hydrophilic portions of ethoxylated PETS molecules, which can in turn affect the stability and structure of the emulsion. nih.govresearchgate.net In some instances, electrolytes can enhance the stability of water-in-oil emulsions by increasing the adsorption of emulsifiers at the water-oil interface. nih.gov However, high concentrations of electrolytes can also lead to the breakdown of the emulsion structure. The specific effect of an electrolyte depends on its type (monovalent vs. divalent ions) and concentration. nih.gov
Rheological Characterization Techniques
A variety of techniques are employed to characterize the rheological properties of systems modified with pentaerythritol tetrastearate. These methods provide valuable insights into the flow behavior and microstructure of the formulations. researchgate.netnih.gov
Viscometry and Rheometry for Flow Behavior Analysis
Viscometry and rheometry are the primary tools used to analyze the flow behavior of materials. researchgate.net Rotational rheometers are commonly used to measure the viscosity of a sample as a function of shear rate, shear stress, and temperature. These instruments can provide detailed information on the shear-thinning or shear-thickening nature of a fluid, as well as its thixotropic properties (a time-dependent decrease in viscosity under shear). researchgate.netnih.goveurekaselect.com
For cosmetic and pharmaceutical formulations, rheological measurements are crucial for assessing properties such as spreadability, pourability, and stability. researchgate.netnih.gov The data obtained from rheometers can be fitted to various models, such as the Herschel-Bulkley model, to quantify the flow behavior and yield stress of the material. researchgate.net
Microstructure Elucidation in Rheologically Modified Systems
Understanding the microstructure of a system is essential for explaining its rheological properties. Several techniques can be used to visualize and analyze the structures formed by pentaerythritol tetrastearate in different formulations.
Microscopy techniques , such as optical microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM), can provide direct visual information about the arrangement of particles, droplets, and crystalline structures within a sample. For example, in an emulsion, microscopy can reveal the size and distribution of the dispersed phase droplets and how they are affected by the presence of PETS.
Scattering techniques , such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), can provide information about the structure of the system at the nanoscale. These techniques are particularly useful for studying the self-assembly of ethoxylated PETS derivatives and their interactions with other components in the formulation.
Applications in Diverse Formulations
The unique rheological properties of pentaerythritol tetrastearate make it a valuable additive in a wide range of industrial products.
In the plastics industry , PETS is used as a lubricant and processing aid. It reduces the viscosity of the polymer melt, which improves its flow properties and facilitates molding and extrusion processes. nimbasia.com
In the lubricants industry , pentaerythritol esters are used as base oils for high-performance lubricants due to their excellent thermal and oxidative stability. researchgate.netgoogle.com They can also be used as viscosity index improvers, helping to maintain the viscosity of the lubricant over a wide range of temperatures. google.com
In the cosmetics and personal care industry , PEG-150 this compound is widely used as a thickener, emulsifier, and stabilizer in creams, lotions, shampoos, and other products. nih.govwur.nl Its ability to create stable, viscous formulations with desirable sensory characteristics makes it a popular choice for formulators.
The table below summarizes some of the key applications of pentaerythritol tetrastearate and its derivatives as rheology modifiers.
| Industry | Application | Function |
| Plastics | Processing of thermoplastics | Internal and external lubricant, reduces melt viscosity |
| Lubricants | High-performance engine and industrial oils | Base oil, viscosity index improver |
| Cosmetics | Creams, lotions, shampoos | Thickener, emulsifier, stabilizer |
| Personal Care | Sunscreens, cleansers | Texture enhancer, viscosity control agent |
Personal Care and Cosmetic Formulations (e.g., creams, lotions, shampoos, bath gels)
In the cosmetics and personal care industry, Pentaerythritol Tetrastearate and its ethoxylated derivative, PEG-150 Pentaerythritol Tetrastearate, are highly valued for their multifunctional properties, acting as thickeners, emulsifiers, and emollients. stokkee.comspecialchem.com They are instrumental in achieving desired product aesthetics, stability, and sensory experience in a multitude of products.
As a viscosity-increasing agent, Pentaerythritol Tetrastearate helps create smooth, creamy consistencies in products like lotions and creams. specialchem.com Its derivative, PEG-150 Pentaerythritol Tetrastearate, is particularly effective as a high-performance thickener for aqueous surfactant-based systems such as shampoos, body washes, and facial cleansers. shengqingmaterials.comcosmeticsinfo.org It demonstrates excellent viscosity-building capabilities even at low concentrations, typically between 0.5% and 2%. ci.guide
One of the key advantages of PEG-150 Pentaerythritol Tetrastearate is its ability to thicken "hard-to-thicken" systems, such as those containing sarcosinates, which tend to yield low-viscosity formulations. ci.guide It is more effective than other common thickeners like PEG-150 Distearate. ci.guide Furthermore, it is suitable for creating clear gel and shampoo formulations, a desirable attribute for modern consumer products, without the fiber formation issues sometimes associated with traditional thickeners like Hydroxyethyl Cellulose (HEC) or Hydroxypropyl Methylcellulose (HPMC). shengqingmaterials.com
Table 1: Rheological Functions of Pentaerythritol Tetrastearate Derivatives in Personal Care
| Product Type | Derivative Used | Primary Rheological Function | Secondary Benefits | Typical Use Concentration |
|---|---|---|---|---|
| Shampoos, Bath Gels | PEG-150 Pentaerythritol Tetrastearate | Viscosity building, Thickening | Emulsifying, Foam stability, Clear formulation | 0.5% - 2% ci.guide |
| Creams, Lotions | Pentaerythritol Tetrastearate, Pentaerythritol Tetraisostearate | Thickening, Viscosity control | Emulsion stabilization, Emollience, Texture enhancement | Not specified |
Industrial Dispersions and Suspensions
In industrial applications, Pentaerythritol Tetrastearate serves as a lubricant, stabilizer, and processing aid, particularly in the plastics and polymer industries. Its function as a dispersant is also noted, where it aids in the uniform distribution of fine powders in non-aqueous liquids, contributing to the stability of these systems. google.com
While detailed quantitative data on the specific rheological impact of Pentaerythritol Tetrastearate in industrial liquid dispersions is not extensively available in public literature, its role is conceptually linked to the principles of suspension rheology. The stability of a suspension and its resistance to settling are influenced by the viscosity of the continuous phase and the interactions between particles. americanpharmaceuticalreview.com By acting as a dispersant, Pentaerythritol Tetrastearate adsorbs onto the surface of particles, providing a steric barrier that prevents them from coming into close contact and forming hard cakes. This contributes to long-term dispersion stability. google.com
In the context of polymer processing, PETS is recognized for improving the flow properties of materials like polycarbonate (PC), nylon (PA), and ABS. specialchem.com This improvement in processability implies a modification of the material's rheology in its molten state, reducing friction and enhancing flow, which is analogous to viscosity reduction in a liquid system.
Table 2: Applications of Pentaerythritol Tetrastearate in Industrial Systems
| Industry | Application | Function | Rheological Impact |
|---|---|---|---|
| Plastics & Polymers | Processing of PC, PA, ABS, etc. | Internal/External Lubricant, Mold Release Agent | Improves melt flow properties, Reduces processing friction. specialchem.com |
| Coatings & Inks | Pigment & Filler Dispersions | Dispersing Agent | Facilitates higher solids loading, Reduces viscosity, Improves stability. lubrizol.com |
Toxicological Profile and Safety Assessment of Pentaerythritol Tetrastearate in Research Contexts
Acute and Chronic Toxicity Studies
Research into the toxicological profile of pentaerythrityl tetrastearate and its related esters has focused on establishing its behavior following acute exposure through various routes. Chronic toxicity data for this compound specifically is not extensively available in published literature; assessments often rely on data from structurally similar compounds and its constituent parts, pentaerythrityl and stearic acid, which are considered to have low toxicity profiles.
Oral, Dermal, and Inhalation Exposure Assessments
Investigations into the acute toxicity of pentaerythrityl esters indicate a low potential for adverse effects following single-dose exposures.
Oral Exposure: Studies on various pentaerythrityl tetraesters have found them to be not significantly toxic in single-dose oral studies. For a related compound, pentaerythrityl tetraacetate, the oral LD50 in mice was reported to be 3500 mg/kg, with no toxic effects noted. For the broader category of pentaerythrityl tetra C5-9 acid esters, the lowest reported oral LD50 was greater than 1 g/kg. In a study involving the ethoxylated form, PEG-150 this compound, Wistar albino rats were administered a single oral dose of 5 g/kg body weight. No deaths or signs of systemic toxicity were observed during the 14-day follow-up period. europa.eu
Dermal Exposure: Specific acute dermal toxicity studies for this compound were not found in the reviewed scientific literature. researchgate.net Safety assessments often infer low dermal toxicity based on the large molecular size of the compound, which is expected to limit percutaneous absorption. cir-safety.orgnih.gov
Inhalation Exposure: In research and industrial settings, inhalation exposure is most likely to occur with the powdered form of the substance. While specific inhalation toxicity studies are limited, it is generally advised that inhalation of large quantities of this compound in its powder or aerosol form may lead to respiratory discomfort. cir-safety.org In the context of cosmetic product safety assessments where aerosolized products are considered, the potential for adverse effects from incidental inhalation is regarded as low. This is based on the expectation that the majority of particles produced would be larger than the respirable range. europa.eucir-safety.org
| Test Substance | Test Species | Route | Observation | Source |
|---|---|---|---|---|
| PEG-150 this compound | Wistar Albino Rat | Oral | No toxicity observed at a single dose of 5 g/kg body weight. | europa.eu |
| Pentaerythrityl Tetraacetate | Mouse | Oral | LD50 reported as 3500 mg/kg. | researchgate.net |
| Pentaerythrityl Tetra C5-9 Acid Esters | Not Specified | Oral | Lowest reported LD50 was > 1 g/kg. | researchgate.net |
Skin and Eye Irritation Potential
The potential for this compound to cause irritation to the skin and eyes has been evaluated through both animal and human studies, primarily using its ethoxylated derivative, which provides relevant data due to structural similarities.
Skin Irritation: In a study using New Zealand white rabbits, undiluted PEG-150 this compound was applied to the skin and found not to induce irritation. europa.eu Furthermore, a human repeated insult patch test (HRIPT) conducted with the undiluted substance on human subjects showed no evidence of skin irritation or sensitization potential. europa.eucir-safety.org While these studies indicate a low potential for irritation, it has been noted that prolonged contact with the raw, powdered form may cause mild skin irritation. cir-safety.org
Eye Irritation: The ocular irritation potential was assessed by instilling undiluted PEG-150 this compound into the eyes of New Zealand white rabbits. europa.eu Observations for corneal opacity, iritis, and conjunctivitis were made at 24, 48, and 72 hours post-instillation. The substance did not induce any signs of ocular irritation in this study. europa.eu
| Test Type | Test Species | Test Substance | Result | Source |
|---|---|---|---|---|
| Ocular Irritation | New Zealand White Rabbit | Undiluted PEG-150 this compound | Non-irritating | europa.eu |
| Skin Irritation | New Zealand White Rabbit | Undiluted PEG-150 this compound | Non-irritating | europa.eu |
| Human Repeated Insult Patch Test (HRIPT) | Human | Undiluted PEG-150 this compound | Non-irritating and non-sensitizing | europa.eucir-safety.org |
Regulatory Science and Safety Standards for Research Use
The use of this compound in research and industrial applications is governed by international chemical safety regulations and guidelines designed to ensure safe handling and use.
Compliance with International Research Guidelines and Directives (e.g., REACH, RoHS)
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): this compound is registered under the REACH Regulation in the European Union. nih.govmdpi.com According to the information submitted by companies to the European Chemicals Agency (ECHA), no hazards have been classified for this substance. nih.gov This indicates that based on the available data, the compound does not meet the criteria for classification as hazardous under the CLP (Classification, Labelling and Packaging) Regulation.
RoHS (Restriction of Hazardous Substances): The RoHS directive restricts the use of specific hazardous materials found in electrical and electronic equipment. There is no direct evidence to suggest that this compound is typically used in applications that would fall under the scope of RoHS or that it contains the restricted substances (such as lead, mercury, cadmium, etc.) above the permitted levels. Compliance would be determined by the specific formulation or product in which it is used.
Impurities and Trace Contaminants in Research-Grade this compound
The purity of research-grade this compound is contingent upon the manufacturing process and the quality of the starting materials: pentaerythritol (B129877) and stearic acid. Potential impurities can be categorized as unreacted starting materials, byproducts from side reactions, or contaminants present in the initial reagents.
Precursor-Related Impurities: The commercial production of pentaerythritol can result in the formation of related polyols through etherification side reactions, such as dipentaerythritol (B87275) and tripentaerythritol. These higher-order polyols can also undergo esterification, leading to the presence of homologous esters (e.g., dipentaerythrityl hexastearate) as impurities in the final product. Studies on the analogous compound pentaerythritol tetranitrate (PETN) have identified such polypentaerythritol-based impurities, suggesting a similar impurity profile for the tetrastearate ester.
Reaction-Related Impurities: The esterification reaction between pentaerythritol and stearic acid may be incomplete, resulting in residual amounts of stearic acid and partially substituted esters (mono-, di-, and tri-stearates of pentaerythritol) in the final product. The level of free stearic acid can be estimated from the acid value of the final product.
The specific profile and concentration of these impurities can vary between different batches and manufacturers, which can be a critical consideration in high-precision research applications.
Emerging Research Areas and Niche Applications of Pentaerythritol Tetrastearate
Advanced Drug Delivery Systems and Pharmaceutical Excipients
The unique physicochemical properties of Pentaerythritol (B129877) Tetrastearate are being explored for their potential in creating advanced drug delivery systems. Its utility is primarily investigated in the formulation of solid pharmaceutical compositions designed to improve the delivery of various active ingredients. google.com As a pharmaceutical excipient, PETS can function as a solid carrier, which may involve a substrate and an encapsulation coat. google.com
Research in this area focuses on overcoming challenges associated with the delivery of both hydrophilic and hydrophobic drugs. While hydrophilic active ingredients are soluble in the gastrointestinal tract, they often suffer from poor membrane permeability. google.com Formulations incorporating lipophilic additives like PETS are being investigated to potentially enhance the absorption of such drugs. google.com For insoluble bioactive agents, PETS is considered for inclusion in non-aqueous compositions aimed at improving oral delivery. google.com These solid dosage forms are being developed to offer better chemical stability and overcome issues like leakage that can occur with non-solid formulations. google.com
Food Science and Biotechnology Applications (e.g., low-calorie fats, food contact materials)
In the realm of food science, Pentaerythritol Tetrastearate is recognized for its role in food contact materials and its potential as a low-calorie fat substitute.
Food Contact Materials
Pentaerythritol Tetrastearate is approved as an indirect food additive for use in substances that come into contact with food. cir-safety.orgfda.gov The U.S. Food and Drug Administration (FDA) lists it for use in adhesives and as a component of single and repeated use food contact surfaces. fda.govnih.gov For instance, it may be used in the production of cellophane that comes in contact with food, with specific limitations on its concentration. cir-safety.org
Low-Calorie Fat Alternatives
There is growing interest in using fatty acid esters of polyols like pentaerythritol as low-calorie alternatives to traditional fats and sweeteners. mdpi.com The rationale is that these substitutes can mimic the physical and organoleptic properties of fats while providing fewer calories. nih.govwikipedia.org Pentaerythritol itself has low toxicity in the human body, a desirable trait for a component of a fat substitute. mdpi.com
Biotechnology research has focused on the enzymatic hydrolysis of PETS to understand its digestibility. Kinetic studies have been performed on the hydrolysis of PETS using lipases such as Candida antarctica lipase-B (CALB) and porcine pancreas lipase (B570770) (PPL). mdpi.com One study found that the hydrolysis of PETS by CALB followed non-Michaelis-Menten kinetics, and the hydrolysis was incomplete. mdpi.com This incomplete breakdown is significant because it suggests that the compound may not be fully absorbed, thus contributing fewer calories. mdpi.com These findings indicate that PETS is a candidate for biotechnological applications in creating healthier, low-calorie food options. mdpi.com Food-grade PETS is also used more broadly as a food additive to improve the texture, stability, and shelf-life of processed foods. dataintelo.com
| Enzyme | Kinetic Model | Key Finding | Potential Implication |
|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | Michaelis-Menten | Follows standard enzyme kinetics. | Predictable hydrolysis under specific conditions. |
| Candida antarctica Lipase-B (CALB) | Non-Michaelis-Menten | Incomplete hydrolysis observed. | Supports potential as a low-calorie fat substitute due to reduced absorption. |
Renewable Resources and Sustainable Chemistry Initiatives
In response to a growing demand for green chemistry, the production of pentaerythritol and its derivatives from renewable resources is a significant area of research. zbaqchem.com The conventional synthesis of pentaerythritol relies on fossil-fuel-based petrochemicals. zbaqchem.com
Bio-based Pentaerythritol
The development of "pentaerythritol biobased" involves producing the compound from renewable feedstocks like biomass and agricultural waste through processes such as enzymatic or microbial fermentation. zbaqchem.com This sustainable approach offers several advantages:
Reduced Fossil Fuel Dependence: It mitigates greenhouse gas emissions by using renewable and abundant resources. zbaqchem.com
Circular Economy: It allows for the conversion of biowastes into valuable chemical products, minimizing waste. zbaqchem.com
Innovation: Bio-based products can be customized for specific applications, creating opportunities for new high-performance, eco-friendly solutions. zbaqchem.com
A commercially available example is Voxtar™, a renewable pentaerythritol introduced in 2010. perstorp.com It is produced using a mass balance concept with partly or fully renewable raw materials and can reduce the carbon footprint by up to 80% compared to its fossil-based counterpart. perstorp.com These initiatives are part of a broader push by governmental and industry bodies to advance sustainable chemistry through research, development, and commercialization of safer chemical alternatives. chemistryforsustainability.orgsustainablechemistrycatalyst.orgenergy.gov
Integration in Smart Materials and Responsive Systems
The integration of Pentaerythritol Tetrastearate into smart materials is an emerging and largely theoretical area of research. Smart materials, also known as responsive or intelligent materials, are designed to change their properties in response to external stimuli such as temperature, electric fields, or stress. frontiersin.orgcosmic-etn.eu
While direct applications of PETS in complex smart systems are not yet established, its inherent physical properties suggest potential uses. Research has been conducted on the phase transitions and conformational changes of PETS. acs.org This characteristic is fundamental to how some responsive materials function. For example, materials that change properties based on temperature (thermochromic or thermotropic materials) rely on controlled phase transitions.
Theoretically, the well-defined melting point and thermal stability of PETS could be harnessed in the design of thermally responsive systems. nimbasia.com For instance, it could be explored as a phase-change material (PCM) for thermal energy storage or as a component in a polymer composite that alters its mechanical properties at a specific temperature. However, further research is needed to move from the theoretical potential to practical applications in this advanced materials sector.
Computational Chemistry and Molecular Modeling of Pentaerythritol Tetrastearate Interactions
Computational chemistry and molecular modeling are powerful tools for investigating the behavior of molecules at an atomic level. These methods are being applied to study pentaerythritol esters to understand their structure-property relationships and predict their behavior.
Molecular dynamics simulations have been used to explore how the molecular structure of various pentaerythritol esters influences their physical properties, such as the pour point. researchgate.net These simulations provide insights into the conformational changes of the molecule and how they relate to macroscopic characteristics. researchgate.net
While much of the detailed simulation work has been on related compounds, the methodologies are directly applicable to PETS. For example, simulations on the energetic material Pentaerythritol Tetranitrate (PETN) have been used to study its initial decomposition and response to shock compression. mdpi.com These computational studies analyze reaction kinetics and the evolution of decomposition products under various conditions. mdpi.com Applying similar molecular modeling techniques to Pentaerythritol Tetrastearate can help predict its interactions in various environments, such as its binding with enzymes in biotechnological applications or its dispersion within a polymer matrix, thereby accelerating the development of new applications.
Q & A
Q. How is pentaerythritol tetrastearate (PETS) identified and characterized in research settings?
PETS is identified by its CAS No. 115-83-3 and molecular formula C₇₇H₁₄₈O₈ (MW: ~1202 g/mol). Characterization involves spectroscopic methods (e.g., FTIR for detecting ester C=O stretches at ~1740 cm⁻¹) and chromatographic techniques like non-aqueous reverse-phase HPLC using gradients of acetonitrile and tetrahydrofuran . Differential scanning calorimetry (DSC) confirms thermal transitions, with a melting point of ~62°C .
Q. What are the standard synthetic routes for PETS, and how is purity assessed?
PETS is synthesized via esterification of pentaerythritol with stearic acid, typically under acidic or enzymatic catalysis. Reaction optimization includes monitoring molar ratios (4:1 stearic acid:pentaerythritol) and temperature control (~150–200°C). Purity is validated using HPLC (C18 or PLRP-S columns) with evaporative light scattering or UV detection, ensuring ≥95% active content and residual heavy metals (Pb ≤20 mg/kg) .
Q. What are the primary research applications of PETS in material science?
PETS is widely used as a high-temperature lubricant and release agent in polymers (e.g., polycarbonate, ABS, PET). Its low volatility and thermal stability (up to 200°C) make it ideal for reducing friction during extrusion. In rubber composites, PETS improves abrasion resistance and processing rheology .
Advanced Research Questions
Q. How can researchers resolve contradictions in PETS quantification using HPLC vs. spectroscopic methods?
Discrepancies often arise from matrix complexity (e.g., polymer blends) or hydrolysis byproducts. Method validation should include:
- HPLC : Gradient elution (acetonitrile:THF) on PLRP-S columns to separate PETS from co-eluting triglycerides .
- FTIR-DSC correlation : Factor analysis of FTIR spectra (C=O, CH₂ stretches) with DSC thermograms to distinguish conformational changes (e.g., crystalline vs. amorphous phases) . Cross-validation using spiked recovery experiments (80–120% range) is critical .
Q. What strategies optimize PETS synthesis for enhanced polymer compatibility?
Advanced synthesis focuses on:
- Enzymatic catalysis : Lipases (e.g., CALB) improve regioselectivity and reduce side products. Kinetic models (e.g., virial expansion equations) predict reaction progress under varying substrate concentrations .
- Co-esters : Partial substitution of stearic acid with oleic acid (e.g., PETS-3/PETS-4 blends) enhances solubility in ethanol/benzene, tailoring compatibility with hydrophobic polymers .
Q. How do phase transitions of PETS impact its performance in high-temperature applications?
Factor analysis of FTIR spectra reveals three phase transitions (solid-solid, solid-liquid) and four conformational changes (alkyl chain ordering). DSC confirms these transitions at 55°C (pre-melt), 62°C (melt), and 75°C (liquid-crystalline). Adjusting stearic acid chain length or branching alters transition temperatures, enabling customization for specific polymer processing windows .
Q. What methodologies assess PETS safety in cosmetic formulations despite limited toxicology data?
- In vitro assays : Use reconstructed human epidermis models to evaluate irritation potential (OECD TG 439).
- Bioaccumulation : PETS’ high molecular weight (>1200 Da) and log P (~15) suggest minimal dermal absorption.
- Regulatory alignment : Follow Cosmetic Ingredient Review (CIR) guidelines, which permit ≤5% concentration based on negative sensitization patch tests .
Q. How does PETS influence the rheological properties of styrene-butadiene rubber (SBR)?
In SBR composites, PETS reduces Mooney viscosity by 15–20% at 1–2 wt% loading, improving processability. Parallel plate rheometry shows a shear-thinning profile (n = 0.3–0.5) at 150°C. Comparative studies with glycerol trioleate (GTO) highlight PETS’ superior thermal stability, with no degradation below 200°C .
Data Contradiction and Methodological Challenges
Q. How should researchers address conflicting ecotoxicity data for PETS?
While PETS is classified as biodegradable, conflicting ecotoxicity data arise from test systems (e.g., algae vs. daphnia). Standardize testing using OECD 301F (ready biodegradability) and align with REACH requirements for environmental risk assessment (PEC/PNEC ratios). Note that hydrolysis products (stearic acid) may contribute to aquatic toxicity .
Q. What experimental designs mitigate artifacts in PETS phase transition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
